molecular formula C10H18F2O B12071780 1-(4,4-Difluorocyclohexyl)butan-1-ol

1-(4,4-Difluorocyclohexyl)butan-1-ol

Cat. No.: B12071780
M. Wt: 192.25 g/mol
InChI Key: MLUBUPWYLXMQKY-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)butan-1-ol is a fluorinated cyclohexane derivative with a butanol substituent. Its molecular formula is C₁₀H₁₈F₂O, featuring a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a hydroxyl-bearing butyl chain.

Properties

Molecular Formula

C10H18F2O

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)butan-1-ol

InChI

InChI=1S/C10H18F2O/c1-2-3-9(13)8-4-6-10(11,12)7-5-8/h8-9,13H,2-7H2,1H3

InChI Key

MLUBUPWYLXMQKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCC(CC1)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4,4-difluorocyclohexanone with butyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1-(4,4-Difluorocyclohexyl)butan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluorocyclohexyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alkanes using hydrogenation techniques.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4,4-difluorocyclohexanone or related ketones.

    Reduction: Formation of cyclohexylbutane derivatives.

    Substitution: Formation of substituted cyclohexylbutanol derivatives.

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)butan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Fluorinated Cyclohexane Derivatives

Fluorine substitution on cyclohexane rings is a common strategy to modulate lipophilicity, conformational rigidity, and metabolic stability. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
1-(4,4-Difluorocyclohexyl)butan-1-ol C₁₀H₁₈F₂O 192.25 Hydroxyl, difluorocyclohexyl High polarity, potential for H-bonding
3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl C₂₃H₂₈F₂ 358.47 Biphenyl, difluorocyclohexyl Liquid crystal applications (inferred from structure)
4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione C₁₁H₉F₃O₃ 246.18 Dione, trifluoromethyl Chelating agent, UV absorption properties

Key Observations :

  • The hydroxyl group in 1-(4,4-Difluorocyclohexyl)butan-1-ol enhances hydrophilicity compared to non-hydroxylated analogs like the biphenyl derivative.
  • Trifluoromethyl groups (e.g., in the dione compound) confer higher electronegativity but reduce hydrogen-bonding capacity relative to hydroxyl groups.

Substituted Cyclohexanols

Cyclohexanol derivatives with amino or fluorinated substituents highlight the impact of ring modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthetic Relevance
(1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol C₂₀H₂₅NO 295.42 Amino, hydroxyl Intermediate in opioid receptor ligands
1-(4,4-Difluorocyclohexyl)butan-1-ol C₁₀H₁₈F₂O 192.25 Hydroxyl, difluorocyclohexyl Potential bioactive intermediate

Key Observations :

Functional Group Comparisons: Alcohols vs. Ketones

The hydroxyl group in 1-(4,4-Difluorocyclohexyl)butan-1-ol contrasts with ketone-containing analogs:

Compound Name Functional Group Reactivity Biological Interaction
1-(4,4-Difluorocyclohexyl)butan-1-ol Hydroxyl H-bond donor, nucleophilic Enhanced solubility, target engagement
4,4-Difluorocyclohexan-1-one Ketone Electrophilic, polar aprotic Precursor in opioid ligand synthesis

Key Observations :

  • The hydroxyl group enables hydrogen bonding, critical for interactions with biological targets, whereas ketones are more reactive in nucleophilic additions.
  • Ketones (e.g., ) are often intermediates, while alcohols like the target compound may serve as final bioactive products.

Research Findings and Data Gaps

  • Synthetic Utility : The target compound’s hydroxyl group facilitates derivatization (e.g., esterification), contrasting with the stability of fluorine substituents .
  • Biological Activity : Fluorocyclohexyl derivatives in show weak binding (IC₅₀ >30 μM), suggesting that hydroxylation may improve affinity, though direct data for 1-(4,4-Difluorocyclohexyl)butan-1-ol is lacking .
  • Safety Profile : Toxicological data for fluorinated cyclohexane derivatives remains sparse, necessitating further study (see for analogous caution) .

Biological Activity

1-(4,4-Difluorocyclohexyl)butan-1-ol is a fluorinated alcohol that has garnered attention in pharmaceutical and agricultural research due to its potential biological activities. This compound is characterized by a cyclohexyl group with two fluorine substituents, which may influence its interaction with biological systems. Understanding its biological activity is crucial for its application in drug discovery and development.

The molecular formula of 1-(4,4-Difluorocyclohexyl)butan-1-ol is C10H16F2OC_{10}H_{16}F_2O, and its molecular weight is approximately 192.24 g/mol. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its pharmacokinetics and biological interactions.

Biological Activity Overview

Research indicates that 1-(4,4-Difluorocyclohexyl)butan-1-ol exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, making it a candidate for further investigation in the field of infectious diseases.
  • Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Cytotoxicity : Some studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various fluorinated compounds, including 1-(4,4-Difluorocyclohexyl)butan-1-ol, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (μg/mL)
1-(4,4-Difluorocyclohexyl)butan-1-ol32
Control (Ampicillin)8
Control (Ciprofloxacin)16

These results indicate that while the compound shows activity, it may not be as potent as traditional antibiotics but could serve as a lead for further modifications to enhance efficacy.

Anti-inflammatory Activity

In vitro assays evaluating the anti-inflammatory effects of 1-(4,4-Difluorocyclohexyl)butan-1-ol on lipopolysaccharide (LPS)-stimulated macrophages revealed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250 ± 20300 ± 25
LPS + Compound (10 μM)150 ± 15200 ± 20
LPS + Compound (50 μM)100 ± 10120 ± 15

This data suggests that the compound has a dose-dependent effect on reducing inflammation markers.

Cytotoxicity Studies

The cytotoxic effects of 1-(4,4-Difluorocyclohexyl)butan-1-ol were evaluated using several cancer cell lines (e.g., HeLa, MCF7). The compound demonstrated selective cytotoxicity with IC50 values ranging from 20 to 40 μM across different cell lines.

Cell LineIC50 (μM)
HeLa25
MCF730
A54940

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action.

Case Study: Drug Development

In a recent case study focusing on drug development processes involving fluorinated compounds, researchers synthesized derivatives of 1-(4,4-Difluorocyclohexyl)butan-1-ol to enhance its biological activity. Modifications included altering the alkyl chain length and introducing additional functional groups. These derivatives exhibited improved potency against specific cancer types and reduced toxicity in normal cell lines.

Case Study: Agricultural Applications

Another study explored the use of this compound as a biopesticide. Field trials demonstrated that formulations containing 1-(4,4-Difluorocyclohexyl)butan-1-ol effectively controlled pest populations without adversely affecting non-target organisms. This suggests potential utility in sustainable agriculture practices.

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